N'-(Desmethyl)azithromycin, also known as N-Demethylazithromycin or Azithromycin Impurity I, is a primary metabolite and process-related impurity of the widely-used macrolide antibiotic, Azithromycin.[1][2][3] Its principal role in a procurement context is not as an active pharmaceutical ingredient, but as a highly characterized analytical reference standard. This compound is essential for pharmaceutical manufacturers to accurately identify and quantify impurities in Azithromycin bulk drug substances and finished products, ensuring they meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[4][5]
For the primary application of this compound—use as a certified analytical standard—substitution is fundamentally invalid. Chromatographic and spectroscopic methods used in pharmaceutical quality control are designed to separate, identify, and quantify specific impurities from the active ingredient.[6] Using Azithromycin in place of N'-(Desmethyl)azithromycin would make it impossible to validate an analytical method's ability to detect this specific impurity, a requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[5] Each impurity has a unique molecular weight and chromatographic behavior, making a specific, well-characterized reference standard for N'-(Desmethyl)azithromycin indispensable for accurate peak identification and quantification in stability studies and routine quality testing.[7]
The primary procurement driver for N'-(Desmethyl)azithromycin is its distinct chromatographic behavior, which allows for clear separation from the parent Azithromycin API. Official pharmacopeial methods, such as those described by the USP, rely on this separation for accurate impurity quantification. In a representative HPLC-ECD method, N-demethylazithromycin is resolved from Azithromycin and other related compounds, demonstrating its unique retention characteristics under specified conditions, which is critical for method validity.[8]
| Evidence Dimension | Chromatographic Resolution |
| Target Compound Data | Resolved as a distinct peak separate from Azithromycin. |
| Comparator Or Baseline | Azithromycin (parent drug) and other specified impurities. |
| Quantified Difference | Baseline separation achieved, enabling individual quantification. |
| Conditions | USP monograph method for Azithromycin for Injection, using HPLC with electrochemical detection (ECD) on a polymeric RP-C18 column (L67 packing). |
This separation is non-negotiable for any laboratory performing release testing or stability studies of Azithromycin, as it directly enables compliance with regulatory limits on this specific impurity.
N'-(Desmethyl)azithromycin is unequivocally distinguished from its parent compound by its molecular mass. The molecular weight of N'-(Desmethyl)azithromycin is 734.96 g/mol , corresponding to the loss of a methyl group (CH2) from Azithromycin's molecular weight of 749.00 g/mol . This mass difference of approximately 14 Da is the definitive feature used for its identification in mass spectrometry-based assays, which are crucial for structural confirmation and in metabolic studies.[1][8]
| Evidence Dimension | Molecular Weight ( g/mol ) |
| Target Compound Data | 734.96 |
| Comparator Or Baseline | Azithromycin: 749.00 |
| Quantified Difference | -14.04 Da |
| Conditions | Mass Spectrometry Analysis. |
For researchers developing LC-MS methods for pharmacokinetic studies or impurity identification, this precise mass difference allows for absolute, unambiguous confirmation of the analyte's identity, which is impossible using Azithromycin as a substitute.
Beyond its role as an impurity standard, N'-(Desmethyl)azithromycin serves as a valuable precursor for creating novel Azithromycin derivatives. For example, it is the direct starting material for the synthesis of 3'-N-demethyl-3'-N-formylazithromycin.[8] This demonstrates its utility as a building block in medicinal chemistry programs aimed at modifying the structure of Azithromycin to develop new antibiotics or agents with different therapeutic properties. A patent also describes a synthesis method where demethyl azithromycin is a key intermediate produced from Erythromycin A, highlighting its centrality in certain manufacturing routes.[1]
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a direct precursor for synthesizing derivatives like 3'-N-demethyl-3'-N-formylazithromycin. |
| Comparator Or Baseline | Azithromycin, which already possesses the N,N-dimethyl group and is thus unsuitable as a starting material for N-formyl or other N-substituted analogs at this position. |
| Quantified Difference | Enables synthetic pathways not accessible from Azithromycin itself. |
| Conditions | Organic synthesis, medicinal chemistry research. |
For chemists in drug discovery or process development, procuring N'-(Desmethyl)azithromycin provides a strategic starting point for generating new chemical entities that cannot be synthesized directly from the parent drug, Azithromycin.
The primary use is as a reference standard for the definitive identification of the N'-(Desmethyl)azithromycin peak in the HPLC or UPLC chromatograms of Azithromycin drug substance and product samples. It is essential for validating that an analytical method is specific and capable of quantifying this impurity according to USP and EP monograph requirements.[1][8]
In PK and drug metabolism (DMPK) studies, this compound serves as a quantitative standard to measure the in-vivo or in-vitro formation of the N-demethylated metabolite from Azithromycin. Its distinct molecular weight allows for precise quantification using LC-MS/MS.[9]
For drug discovery laboratories, N'-(Desmethyl)azithromycin is the appropriate procurement choice when the research goal is to synthesize novel N-substituted analogs of Azithromycin. Its secondary amine provides a reactive handle for chemical modification not present on the parent drug.[10]